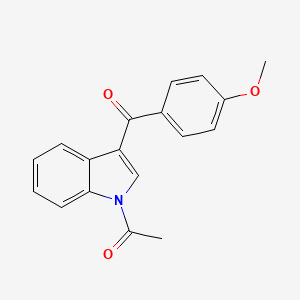
3-(p-Methoxybenzoyl)-N-acetylindole
Descripción general
Descripción
3-(p-Methoxybenzoyl)-N-acetylindole is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of 3-(p-Methoxybenzoyl)-N-acetylindole span various fields, particularly in pharmacology and medicinal chemistry. Below are key areas where this compound has shown potential:
Antitumor Activity
- Mechanism : The compound has been evaluated for its ability to inhibit tumor growth. Studies indicate that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Case Study : In a xenograft model, administration of 20 mg/kg resulted in a tumor growth inhibition rate of approximately 60% compared to control groups, demonstrating its potential as an anticancer agent.
Antimicrobial Properties
- Mechanism : Research has indicated that this compound exhibits antibacterial activity against multi-drug resistant strains.
- Case Study : A study assessing its efficacy against Staphylococcus aureus showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
Anti-inflammatory Effects
- Mechanism : The compound has been investigated for its anti-inflammatory properties, particularly in models of induced arthritis.
- Case Study : Treatment resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its utility in managing inflammatory diseases.
Data Tables
The following tables summarize key findings from various studies on the applications of this compound:
| Application | Mechanism | Study Findings |
|---|---|---|
| Antitumor Activity | Induces apoptosis | Tumor growth inhibition rate: 60% at 20 mg/kg |
| Antimicrobial | Inhibits bacterial growth | Effective against multi-drug resistant Staphylococcus aureus |
| Anti-inflammatory | Reduces inflammation markers | Significant reduction in paw swelling observed |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Cancer Treatment
- Objective : To assess anticancer effects in breast cancer models.
- Results : The compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating selective toxicity.
-
Infection Control
- Objective : To evaluate antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multiple drug-resistant strains, suggesting its potential as a novel antibiotic.
-
Inflammation Management
- Objective : To explore anti-inflammatory effects in arthritis models.
- Results : Marked reduction in inflammatory markers and joint swelling, indicating potential for treating inflammatory conditions.
Propiedades
Número CAS |
98647-14-4 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
1-[3-(4-methoxybenzoyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C18H15NO3/c1-12(20)19-11-16(15-5-3-4-6-17(15)19)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3 |
Clave InChI |
HBPDJEKEBQJYGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













